(2R,3R)-2-Amino-3-hydroxyhexanoic acid
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Overview
Description
(2R,3R)-2-Amino-3-hydroxyhexanoic acid, also known as L-threonine, is an essential amino acid that cannot be synthesized by the human body and must be obtained from dietary sources. It plays a vital role in protein synthesis, immune function, and the maintenance of healthy skin, hair, and nails. In recent years, this compound has been the subject of intense scientific research due to its potential therapeutic applications.
Mechanism of Action
(2R,3R)-2-Amino-3-hydroxyhexanoic acid works by acting as a precursor to other important molecules in the body, such as glycine and serine. It also plays a role in the synthesis of proteins and the maintenance of healthy skin, hair, and nails.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to improve immune function, promote wound healing, and reduce inflammation. It may also have a role in the prevention of certain diseases, such as cardiovascular disease and cancer.
Advantages and Limitations for Lab Experiments
(2R,3R)-2-Amino-3-hydroxyhexanoic acid has a number of advantages for use in lab experiments. It is readily available and easy to synthesize. It is also relatively inexpensive and has a long shelf life. However, it may have some limitations in terms of its solubility and stability.
Future Directions
There are a number of potential future directions for research on (2R,3R)-2-Amino-3-hydroxyhexanoic acid. These include further studies on its potential therapeutic applications in the prevention and treatment of disease, as well as its use in biotechnology and industrial applications. There is also a need for more research on the safety and efficacy of this compound in humans.
Synthesis Methods
(2R,3R)-2-Amino-3-hydroxyhexanoic acid can be synthesized through a variety of methods, including fermentation, chemical synthesis, and enzymatic processes. The most common method of production is through the fermentation of bacteria such as Escherichia coli or Corynebacterium glutamicum.
Scientific Research Applications
(2R,3R)-2-Amino-3-hydroxyhexanoic acid has been extensively studied for its potential therapeutic applications in a variety of fields, including nutrition, medicine, and biotechnology. It has been shown to have a positive effect on immune function, wound healing, and the prevention of certain diseases.
properties
IUPAC Name |
(2R,3R)-2-amino-3-hydroxyhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYPWROJNTIRE-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]([C@H](C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296037 |
Source
|
Record name | D-Norleucine, 3-hydroxy-, erythro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59286-26-9 |
Source
|
Record name | D-Norleucine, 3-hydroxy-, erythro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59286-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Norleucine, 3-hydroxy-, erythro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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